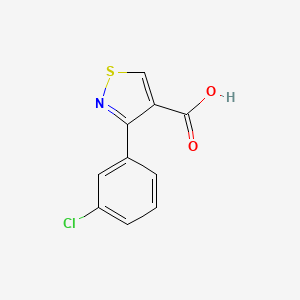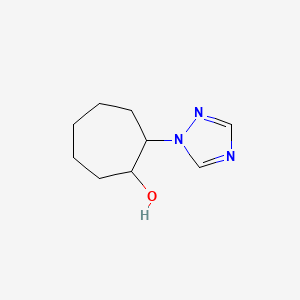
3-(3-chlorophenyl)-1,2-thiazole-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-chlorophenyl)-1,2-thiazole-4-carboxylic acid is an organic compound that belongs to the class of isothiazoles. This compound is characterized by the presence of a chlorophenyl group attached to the isothiazole ring, which is further substituted with a carboxylic acid group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-chlorophenyl)-1,2-thiazole-4-carboxylic acid typically involves the reaction of m-chlorophenyl isothiocyanate with a suitable nitrile compound under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the isothiazole ring. The reaction mixture is then subjected to acidic hydrolysis to yield the desired carboxylic acid derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality compounds suitable for various applications.
化学反应分析
Types of Reactions
3-(3-chlorophenyl)-1,2-thiazole-4-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The chlorophenyl group can undergo substitution reactions, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives such as alcohols or aldehydes.
Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.
科学研究应用
3-(3-chlorophenyl)-1,2-thiazole-4-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 3-(3-chlorophenyl)-1,2-thiazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory processes, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
3-Chlorophenylboronic acid: Similar in structure but with a boronic acid group instead of the isothiazole ring.
3-Chlorophenol: Contains a hydroxyl group instead of the isothiazolecarboxylic acid moiety.
Carbonyl cyanide m-chlorophenyl hydrazone: Shares the chlorophenyl group but has a different functional group and mechanism of action.
Uniqueness
3-(3-chlorophenyl)-1,2-thiazole-4-carboxylic acid is unique due to its isothiazole ring structure combined with the chlorophenyl and carboxylic acid groups. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
属性
分子式 |
C10H6ClNO2S |
|---|---|
分子量 |
239.68 g/mol |
IUPAC 名称 |
3-(3-chlorophenyl)-1,2-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C10H6ClNO2S/c11-7-3-1-2-6(4-7)9-8(10(13)14)5-15-12-9/h1-5H,(H,13,14) |
InChI 键 |
CNJBJPKRFTZNOK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)Cl)C2=NSC=C2C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![Tert-butyl 7-((methylsulfonyl)oxy)-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B8596598.png)

![4-(Benzo[b]thiophen-2-yl)-5-bromo-2-chloropyrimidine](/img/structure/B8596601.png)




